WAY-600
Overview
Description
WAY-600 is a potent, ATP-competitive, and selective inhibitor of the mechanistic target of rapamycin (mTOR). It has an IC50 value of 9 nM for recombinant mTOR enzyme . This compound is known for its ability to block mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) assembly and activation . This compound is primarily used in scientific research to study mTOR signaling pathways and their implications in various diseases, including cancer .
Scientific Research Applications
WAY-600 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of mTOR signaling in cancer cell proliferation, survival, and metastasis.
Neurobiology: The compound is used to investigate mTOR signaling in neurodegenerative diseases and brain function.
Metabolic Disorders: This compound is employed in research on metabolic disorders such as diabetes and obesity, where mTOR signaling plays a crucial role.
Immunology: The compound is used to study the immune response and the role of mTOR in immune cell function.
Mechanism of Action
Target of Action
WAY-600, also known as “WAY 600” or “4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine”, is a potent, ATP-competitive, and selective inhibitor of mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.
Mode of Action
This compound selectively inhibits mTOR over PI3Kα and PI3Kɣ . This results in decreased phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. It disrupts the assembly of mTORC1 (mTOR-Raptor association) and mTORC2 (mTOR-Rictor association) . The activation of mTORC1 (indicated by p-S6K1 and p-4E-BP1) and mTORC2 is almost blocked by this compound . This leads to a decrease in the phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1), respectively .
Pharmacokinetics
This compound is a solid compound with a molecular weight of 494.59 . It is soluble in DMSO, with a solubility of ≥12.38 mg/mL . The compound should be stored at -20°C . .
Result of Action
This compound has been shown to decrease the proliferation of various cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells . It also reduces tumor growth in a HepG2 mouse xenograft model when administered at a dose of 10 mg/kg for 14 days .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy. Additionally, the stability of the compound can be affected by storage conditions . .
Biochemical Analysis
Biochemical Properties
WAY-600 plays a significant role in biochemical reactions. It selectively inhibits mTOR over PI3Kα and PI3Kɣ . It blocks the assembly and activation of mTOR complex 1/2 (mTORC1/2), which are substrates of Akt and S6 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It globally inhibits mTOR signaling and AKT function in cellular models dose-dependently . It profoundly inhibits cap-dependent and global protein synthesis in MDA361, human breast cancer cells . It shows antiproliferative effects in various cancer cell lines involving G1 cell cycle arrest and selective apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It blocks the assembly and activation of mTOR complex 1/2 (mTORC1/2), which are substrates of Akt and S6 . It does not inhibit P-AKT (T308), but it does inhibit the mTORC1 substrate P-S6K (T389) and mTORC2 substrate P-AKT (S473) at submicromolar concentrations in various cancer cells .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
WAY-600 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the indole moiety: The indole ring is introduced via a coupling reaction with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the piperidine and morpholine groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used for further biological and chemical studies .
Comparison with Similar Compounds
Similar Compounds
AZD8055: Another potent mTOR inhibitor with similar selectivity and potency.
Torin 1: A selective mTOR inhibitor with a different chemical structure but similar biological effects.
Ridaforolimus: An mTOR inhibitor used in cancer research with a distinct mechanism of action.
Uniqueness of WAY-600
This compound is unique due to its high selectivity for mTOR over other kinases, such as phosphatidylinositol 3-kinase (PI3K). It has over 100-fold selectivity for mTOR compared to PI3Kα and over 500-fold selectivity compared to PI3Kγ. This high selectivity makes this compound a valuable tool for studying mTOR-specific signaling pathways without off-target effects.
Properties
IUPAC Name |
4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEIJQLXFHKLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649397 | |
Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062159-35-6 | |
Record name | 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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